1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is an organic compound characterized by a pyridine ring substituted with chlorine at the third position and connected to a piperidine moiety through an ether linkage. This piperidine is further attached to a sulfonyl group bonded to a phenyl ring, which in turn is linked to an ethanone group. The intricate structure grants this compound a plethora of chemical properties, making it valuable in various scientific research domains.
Mechanism of Action
Target of Action
Similar compounds have been found to targetPCSK9 protein synthesis . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors.
Mode of Action
The compound interacts with its target by inhibiting the synthesis of the PCSK9 protein . This inhibition occurs selectively, with the compound showing significant selectivity over other proteins .
Pharmacokinetics
The compound is a prodrug , which means it is converted into its active form in the body . Specifically, it is converted by liver carboxyesterase (CES1) to its active drug . The active drug was found at a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The result of the compound’s action is a reduction in plasma PCSK9 levels. In humanized PCSK9 mice, plasma PCSK9 was reduced by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o . This leads to an increase in the number of low-density lipoprotein receptors and a decrease in low-density lipoprotein cholesterol levels in the bloodstream .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO is 2 mg/mL, indicating that it may be more effective in environments where DMSO is present . Additionally, the compound is stored at room temperature, suggesting that it may be stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions:
Formation of 3-Chloropyridin-4-yl ether
Reacting 3-chloro-4-hydroxypyridine with piperidine under basic conditions to form 3-chloropyridin-4-yl piperidinyl ether.
Sulfonylation
Introducing a sulfonyl chloride group to the phenyl ring connected to the piperidinyl ether.
Acylation
Finally, the ethanone group is introduced via acylation reaction.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized using continuous flow reactors and advanced catalysts to enhance yield and purity. Temperature-controlled environments and automated processes ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly affecting the ether or ethanone moieties.
Reduction: : The ethanone group can be reduced to an alcohol.
Substitution: : Both aromatic rings provide sites for nucleophilic aromatic substitution, especially given the electron-withdrawing effects of chlorine and sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Employs sodium borohydride or lithium aluminum hydride for reducing the ethanone group.
Substitution: : Utilizes nucleophiles like amines or thiols under basic conditions to substitute at the aromatic sites.
Major Products
The major products depend on the reaction type:
Oxidation: : Generates oxidized ethers or carboxylic acids.
Reduction: : Yields alcohols.
Substitution: : Forms substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a precursor for synthesizing more complex molecules, intermediates in multi-step organic syntheses, and probes for studying chemical reactivity.
Biology
Biologically, it serves as a molecular probe for investigating cellular processes, enzymatic reactions, and as a binding ligand in biochemical assays.
Medicine
Medically, the compound's structure suggests potential pharmacological properties, such as enzyme inhibition, receptor binding, and as a lead compound in drug development.
Industry
Industrially, it can be used in the synthesis of specialty chemicals, materials science, and in the production of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-((3-Chloropyridin-4-yl)oxy)phenylsulfonyl)piperidine)ethanol: : Similar but with an alcohol group instead of ethanone.
1-(4-(4-((3-Chloropyridin-4-yl)oxy)piperidinyl)phenyl)sulfonamide: : Contains a sulfonamide instead of ethanone.
1-(4-(4-((3-Chloropyridin-4-yl)oxy)piperidinyl)phenyl)acetic acid: : Replaces ethanone with acetic acid.
Uniqueness
1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone stands out due to its unique structural combination of chloropyridine, piperidine, sulfonyl, and ethanone groups, providing a versatile scaffold for chemical modifications and potential bioactivity.
Conclusion
This compound is a fascinating compound with rich synthetic pathways, diverse reactivity, and broad applications in various scientific fields. Its unique structure sets it apart from other similar compounds, offering ample opportunities for research and development.
Properties
IUPAC Name |
1-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13(22)14-2-4-16(5-3-14)26(23,24)21-10-7-15(8-11-21)25-18-6-9-20-12-17(18)19/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOFIVZFYIFBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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